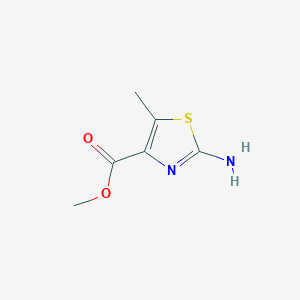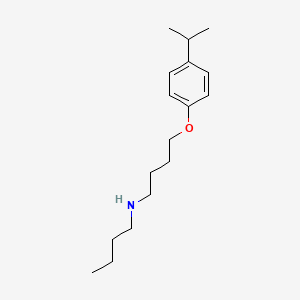![molecular formula C14H17N3O2S B1299506 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 842971-64-6](/img/structure/B1299506.png)
1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Mécanisme D'action
Mode of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their diverse biological activities . They are involved in various interactions with biological targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thieno[2,3-d]pyrimidines are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its precise mode of action and its molecular targets.
Result of Action
Thieno[2,3-d]pyrimidines are known for their diverse biological activities, which can result in various molecular and cellular effects . The specific effects of this compound would depend on its precise mode of action and its molecular targets.
Analyse Biochimique
Biochemical Properties
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling pathways. Additionally, 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid has been shown to interact with proteins involved in cell cycle regulation, apoptosis, and DNA repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, the compound has been found to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. This is achieved through the modulation of cell signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival. In normal cells, the compound has been observed to enhance cellular metabolism and promote cell differentiation, indicating its potential in regenerative medicine .
Molecular Mechanism
At the molecular level, 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid exerts its effects through various mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it inhibits kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets. Additionally, 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Temporal Effects in Laboratory Settings
The effects of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid have been studied over time in laboratory settings. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods. It undergoes gradual degradation in the presence of metabolic enzymes, leading to the formation of inactive metabolites. Long-term studies have shown that prolonged exposure to 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. In normal cells, the compound’s effects on cellular function are reversible upon removal, indicating its potential for controlled therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively modulates cellular processes. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without adverse effects. These findings highlight the importance of dosage optimization in the development of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid as a therapeutic agent .
Metabolic Pathways
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability. The compound’s localization within cells is influenced by its interactions with intracellular transporters and binding proteins, affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. Additionally, it can translocate to the nucleus, influencing gene expression and transcriptional activity. The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, directing it to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the substrates in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Pyrimidine derivatives: Compounds like 2-aminopyrimidine and 4,6-diaminopyrimidine have comparable structures and functions.
Uniqueness: 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to the presence of the piperidine-4-carboxylic acid moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other thieno[2,3-d]pyrimidine derivatives and contributes to its diverse biological activities .
Propriétés
IUPAC Name |
1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-10-7-11-12(15-8-16-13(11)20-10)17-5-3-9(4-6-17)14(18)19/h7-9H,2-6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIYKEFBEAZEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)




![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)



![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

